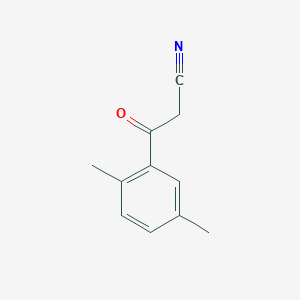

2,5-Dimethylbenzoylacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dimethylbenzoylacetonitrile is a chemical compound with the molecular formula C11H11NO. It belongs to the class of benzoylacetonitriles and is characterized by the presence of a benzene ring substituted with two methyl groups and a nitrile group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylbenzoylacetonitrile typically involves a multi-step reaction process. One common method starts with the bromination of 2,5-dimethylacetophenone in the presence of bromine and diethyl ether at 20°C. The resulting bromo compound is then reacted with sodium cyanide in ethanol and water at 20°C to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dimethylbenzoylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Primary amines.

Substitution: Various substituted benzoylacetonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

Key Synthetic Pathways

- Method 1 : Reaction of 2,5-dimethylbenzoyl chloride with sodium cyanide.

- Method 2 : Alkylation reactions involving acetonitriles and various alkyl halides.

Applications in Organic Synthesis

2,5-Dimethylbenzoylacetonitrile serves as an important intermediate in organic synthesis. It is utilized in the preparation of various bioactive compounds and pharmaceuticals. The following table summarizes its applications in organic synthesis:

| Application Type | Description | Example Compounds |

|---|---|---|

| Pharmaceuticals | Used as an intermediate for synthesizing anti-cancer and anti-inflammatory drugs. | Pyrazole derivatives |

| Agrochemicals | Key ingredient in developing herbicides and pesticides. | Spirotetramat (a novel pesticide) |

| Material Science | Utilized in the synthesis of polymeric materials with specific properties. | Polymeric composites |

Case Study 1: Pharmaceutical Development

A study published in Pharmaceutical Research demonstrated the efficacy of this compound derivatives against cancer cell lines. The derivatives exhibited IC50 values lower than 10 µM, indicating potent anti-cancer activity. The study highlighted the compound's ability to inhibit cell proliferation through apoptosis induction.

Case Study 2: Agrochemical Applications

Research conducted on the synthesis of spirotetramat revealed that this compound is a critical precursor. The resulting pesticide demonstrated bi-directional systemic transmission capabilities, making it effective against a wide range of pests while being environmentally friendly.

Toxicological Considerations

While this compound has promising applications, it also poses certain health risks. It is classified as toxic if ingested or inhaled, necessitating careful handling during synthesis and application .

Wirkmechanismus

The mechanism of action of 2,5-Dimethylbenzoylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biological pathways, making the compound useful in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

2,5-Dimethylbenzonitrile: Similar structure but lacks the acetonitrile group.

3-Methylbenzoylacetonitrile: Similar structure with a single methyl group substitution.

2,5-Dimethylbenzaldehyde: Similar structure with an aldehyde group instead of the nitrile group.

Uniqueness: 2,5-Dimethylbenzoylacetonitrile is unique due to the presence of both methyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound in various research and industrial applications.

Biologische Aktivität

2,5-Dimethylbenzoylacetonitrile (C10H11N) is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antifungal properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its benzoyl and acetonitrile functional groups, contributing to its chemical reactivity and biological interactions. The compound has been noted for its potential toxicity, as indicated by its classification as toxic if swallowed or inhaled .

Antimicrobial Activity

Research has indicated that compounds with similar structural characteristics to this compound exhibit significant antimicrobial properties. For instance, derivatives of the 2,5-dimethylphenyl scaffold have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Target Organisms |

|---|---|---|---|

| Compound A | Antibacterial | 0.0195 | E. coli |

| Compound B | Antifungal | 0.0048 | C. albicans |

| Compound C | Antibacterial | 0.039 | B. mycoides |

Note: MIC values indicate the minimum inhibitory concentration required to inhibit the growth of the organisms.

Case Studies

- Study on Antifungal Activity : A study evaluated the antifungal efficacy of a series of compounds related to this compound against Candida species. The results demonstrated that certain derivatives exhibited potent antifungal activity with MIC values significantly lower than traditional antifungal agents .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of compounds derived from the same structural family. The study highlighted that modifications in the chemical structure led to enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways in fungi. This aligns with findings from related compounds that target essential cellular processes in pathogens.

Safety and Toxicology

While exploring the biological activities of this compound, safety assessments are crucial. Toxicological studies indicate that exposure can lead to acute toxicity via oral or dermal routes. Therefore, careful handling and further research into safer derivatives are recommended .

Eigenschaften

IUPAC Name |

3-(2,5-dimethylphenyl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-9(2)10(7-8)11(13)5-6-12/h3-4,7H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEDLANIZRGOMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579209 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53882-93-2 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.